tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate
Description
This compound is a structurally complex pyrrolidine derivative featuring multiple stereochemical centers and functional groups critical to its physicochemical and biological properties. Key structural elements include:
- A pyrrolidine ring substituted with a tert-butyl carboxylate group at position 2.
- A propanoylamino linker with a carbamoyl group and a phenylmethoxy-protected carbamate at the (2S)-position.
The compound’s design suggests applications in medicinal chemistry, particularly as a constrained analog for targeting enzymes or receptors involved in diseases like cancer . Its synthesis likely involves multi-step protocols, including peptide coupling, protection/deprotection strategies, and chromatographic purification, as seen in analogous compounds .
Properties
CAS No. |
127852-91-9 |
|---|---|
Molecular Formula |
C31H42N4O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2S,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
UYYUHWSVKOGLPA-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino and carboxyl groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Common reagents used in these steps include anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and tert-butanol .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamoyl group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural complexity and functional groups make it suitable for binding studies and biochemical assays .
Medicine
Its ability to interact with biological targets and modulate their activity makes it a promising compound for drug discovery .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency :
- The target compound’s structural complexity may result in lower yields compared to simpler analogs like 7c (99% purity) or 8b (62% yield) .
- The presence of a hydroxy-phenylbutyl chain and carbamoyl group introduces synthetic challenges, such as stereochemical control and protection of reactive amines.
Functional Group Impact: Carbamoyl vs. Phenylmethoxy Protection: Unlike the silyl ether in 7c, the phenylmethoxy group may offer stability under acidic conditions, critical for oral bioavailability .
Biological Relevance :
- Compounds with pyrrolidine scaffolds (e.g., ) are associated with anticancer activity, suggesting the target compound may act via similar mechanisms, such as sphingosine-1-phosphate receptor modulation .
- In contrast, EP 4 374 877 A2 compounds feature pyridazine cores with fluorinated groups, indicating divergent applications (e.g., kinase inhibition) .
Research Implications
- Structural Optimization : The hydroxy-phenylbutyl side chain in the target compound could be modified to enhance solubility or metabolic stability, drawing from ’s use of octyl chains for lipophilicity .
- Activity Screening : Comparative studies with ’s dual-acting anticancer agents are warranted to evaluate efficacy against specific cancer cell lines.
Biological Activity
tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate, with a molecular formula of C31H42N4O7 and a molecular weight of 582.7 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- tert-butyl group
- Pyrrolidine ring
- Carbamoyl and hydroxy functional groups
- Phenyl groups
These structural elements contribute to its biological activity by enabling interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 127852-91-9 |
| Molecular Formula | C31H42N4O7 |
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | tert-butyl (2S)-1-[...] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of functional groups allows for:
- Hydrogen bonding : Facilitating interactions with polar amino acids in active sites.
- Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
Potential Targets
- Enzymes involved in metabolic pathways.
- Receptors associated with signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that tert-butyl 1-(3-((2S)-3-carbamoyl...) exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction.
Case Study: In Vitro Anticancer Effects
In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis.
Case Study: In Vivo Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in attenuating inflammatory responses.
Table 2: Comparison with Similar Compounds
The unique combination of functional groups in tert-butyl 1-(3-((2S)-3-carbamoyl...) differentiates it from other similar compounds, allowing for diverse biological interactions and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
